Cas no 92436-45-8 (6-chloro-8-(chloromethyl)-2-phenyl-2,4-dihydro-1,3-benzodioxine)
6-chloro-8-(chloromethyl)-2-phenyl-2,4-dihydro-1,3-benzodioxine Chemical and Physical Properties
Names and Identifiers
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- 6-CHLORO-8-(CHLOROMETHYL)-2-PHENYL-4H-1,3-BENZODIOXINE
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- 6-chloro-8-(chloromethyl)-2-phenyl-2,4-dihydro-1,3-benzodioxine
- MFCD08444257
- AKOS008077926
- 6-Chloro-8-(chloromethyl)-2-phenyl-4H-benzo[d][1,3]dioxine
- Z197034984
- 6-CHLORO-8-CHLOROMETHYL-2-PHENYL-4H-BENZO[1,3]DIOXINE
- 6-Chloro-8-(chloromethyl)-2-phenyl-2H,4H-1,3-benzodioxine
- 92436-45-8
- EN300-24433
- DTXSID40585381
- G45418
-
- MDL: MFCD08444257
- Inchi: 1S/C15H12Cl2O2/c16-8-11-6-13(17)7-12-9-18-15(19-14(11)12)10-4-2-1-3-5-10/h1-7,15H,8-9H2
- InChI Key: LTQPRHNCZQSHRA-UHFFFAOYSA-N
- SMILES: ClC1C=C(CCl)C2=C(C=1)COC(C1C=CC=CC=1)O2
Computed Properties
- Exact Mass: 294.0214350g/mol
- Monoisotopic Mass: 294.0214350g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 294
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 18.5Ų
6-chloro-8-(chloromethyl)-2-phenyl-2,4-dihydro-1,3-benzodioxine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-24433-0.05g |
6-chloro-8-(chloromethyl)-2-phenyl-2,4-dihydro-1,3-benzodioxine |
92436-45-8 | 95.0% | 0.05g |
$88.0 | 2025-03-21 | |
| Enamine | EN300-24433-0.1g |
6-chloro-8-(chloromethyl)-2-phenyl-2,4-dihydro-1,3-benzodioxine |
92436-45-8 | 95.0% | 0.1g |
$132.0 | 2025-03-21 | |
| Enamine | EN300-24433-0.25g |
6-chloro-8-(chloromethyl)-2-phenyl-2,4-dihydro-1,3-benzodioxine |
92436-45-8 | 95.0% | 0.25g |
$188.0 | 2025-03-21 | |
| Enamine | EN300-24433-0.5g |
6-chloro-8-(chloromethyl)-2-phenyl-2,4-dihydro-1,3-benzodioxine |
92436-45-8 | 95.0% | 0.5g |
$353.0 | 2025-03-21 | |
| Enamine | EN300-24433-1.0g |
6-chloro-8-(chloromethyl)-2-phenyl-2,4-dihydro-1,3-benzodioxine |
92436-45-8 | 95.0% | 1.0g |
$470.0 | 2025-03-21 | |
| Enamine | EN300-24433-2.5g |
6-chloro-8-(chloromethyl)-2-phenyl-2,4-dihydro-1,3-benzodioxine |
92436-45-8 | 95.0% | 2.5g |
$923.0 | 2025-03-21 | |
| Enamine | EN300-24433-5.0g |
6-chloro-8-(chloromethyl)-2-phenyl-2,4-dihydro-1,3-benzodioxine |
92436-45-8 | 95.0% | 5.0g |
$1364.0 | 2025-03-21 | |
| Enamine | EN300-24433-10.0g |
6-chloro-8-(chloromethyl)-2-phenyl-2,4-dihydro-1,3-benzodioxine |
92436-45-8 | 95.0% | 10.0g |
$2024.0 | 2025-03-21 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-278493-250 mg |
6-chloro-8-(chloromethyl)-2-phenyl-4H-1,3-benzodioxine, |
92436-45-8 | 250MG |
¥1,504.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-278493-250mg |
6-chloro-8-(chloromethyl)-2-phenyl-4H-1,3-benzodioxine, |
92436-45-8 | 250mg |
¥1504.00 | 2023-09-05 |
6-chloro-8-(chloromethyl)-2-phenyl-2,4-dihydro-1,3-benzodioxine Suppliers
6-chloro-8-(chloromethyl)-2-phenyl-2,4-dihydro-1,3-benzodioxine Related Literature
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on 6-chloro-8-(chloromethyl)-2-phenyl-2,4-dihydro-1,3-benzodioxine
Introduction to 6-Chloro-8-(Chloromethyl)-2-Phenyl-2,4-Dihydro-1,3-Benzodioxine (CAS No: 92436-45-8)
6-Chloro-8-(chloromethyl)-2-phenyl-2,4-dihydro-1,3-benzodioxine, commonly referred to by its CAS number 92436-45-8, is a complex organic compound with a unique structure and diverse applications in various fields of chemistry and materials science. This compound has garnered significant attention in recent years due to its potential in advanced chemical synthesis and its role as an intermediate in the production of specialized pharmaceuticals and agrochemicals.
The molecular structure of 6-chloro-8-(chloromethyl)-2-phenyl-2,4-dihydro-1,3-benzodioxine consists of a benzodioxine ring system with substituents at specific positions. The presence of chlorine atoms at positions 6 and 8, along with a phenyl group at position 2, imparts unique electronic and steric properties to the molecule. This structure makes it highly versatile for various chemical transformations, including nucleophilic substitutions and additions, which are critical in organic synthesis.
Recent studies have highlighted the importance of CAS No: 92436-45-8 in the development of novel materials with tailored properties. For instance, researchers have explored its use as a building block for constructing advanced polymers and hybrid materials with applications in electronics and optoelectronics. The compound's ability to undergo controlled polymerization under specific conditions has opened new avenues for creating high-performance materials with enhanced mechanical and thermal stability.
In the pharmaceutical industry, 6-chloro-8-(chloromethyl)-2-phenyl-2,4-dihydro-1,3-benzodioxine has been investigated as a potential precursor for bioactive compounds. Its role as an intermediate in the synthesis of complex molecules has been documented in several recent publications, emphasizing its significance in drug discovery and development processes.
The synthesis of this compound involves a multi-step process that typically includes chlorination reactions and cyclization steps to form the benzodioxine ring system. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, making the production of CAS No: 92436-45-8 more feasible on an industrial scale.
In terms of physical properties, 6-chloro-8-(chloromethyl)-2-phenyl-2,4-dihydro-1,3-benzodioxine exhibits a melting point around 150°C and is soluble in common organic solvents such as dichloromethane and THF. Its stability under various reaction conditions makes it suitable for use in both laboratory-scale experiments and large-scale manufacturing processes.
The environmental impact of this compound has also been a topic of interest among researchers. Studies have shown that it undergoes biodegradation under specific environmental conditions, which is crucial for assessing its potential risks to ecosystems. Regulatory bodies have emphasized the need for further research to fully understand its environmental fate and toxicity profile.
In conclusion, CAS No: 92436-45-8, or 6-chloro-8-(chloromethyl)-2-ph
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